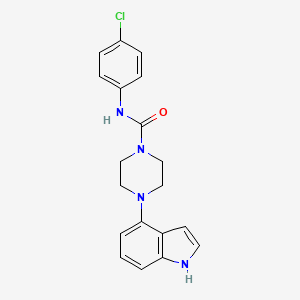
N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide
Übersicht
Beschreibung
GOT1-Inhibitor-1 ist ein neuartiger, potenter und nicht-kovalenter Inhibitor der Glutamat-Oxalacetat-Transaminase 1 (GOT1). Er hat einen IC50-Wert von 8,2 Mikromolar und wird hauptsächlich in der Forschung im Zusammenhang mit Pankreaskrebs (PDAC) eingesetzt . Diese Verbindung ist ein Tryptamin-Derivat und bekannt für ihre Fähigkeit, den Glutamin-Stoffwechsel zu stören, was sie zu einem wertvollen Werkzeug in der Krebsforschung macht .
Wissenschaftliche Forschungsanwendungen
GOT1 inhibitor-1 has several scientific research applications, including:
Metabolic Studies: The compound is used to study the role of GOT1 in cellular metabolism, particularly in the context of cancer cell proliferation and redox balance.
Drug Development: GOT1 inhibitor-1 serves as a lead compound for the development of new therapeutic agents targeting GOT1 in various cancers.
Wirkmechanismus
Target of Action
The primary target of GOT1 inhibitor-1, also known as N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide, is Glutamic-Oxaloacetic Transaminase 1 (GOT1) . GOT1, also known as Aspartate Aminotransferase 1 (AST1), is a mitochondrial enzyme involved in the malate-aspartate shuttle . This enzyme plays a pivotal role in intracellular amino acid metabolism and redox balance .
Mode of Action
GOT1 inhibitor-1 disrupts the enzyme’s ability to catalyze the transamination reactions, thereby impeding the malate-aspartate shuttle and subsequent metabolic processes . When GOT1 activity is inhibited, cancer cells experience a buildup of metabolic intermediates and a reduction in essential products such as NADH and aspartate . Some inhibitors directly bind to the active site of the enzyme, blocking substrate access and catalytic activity .
Biochemical Pathways
The inhibition of GOT1 affects the malate-aspartate shuttle, a crucial metabolic pathway that facilitates the transfer of reducing equivalents across the mitochondrial membrane . This disruption hampers the cell’s ability to manage oxidative stress and produce nucleotides and other macromolecules necessary for rapid proliferation . The inhibition of GOT1 also represses mitochondrial metabolism and promotes a catabolic state .
Result of Action
The molecular and cellular effects of GOT1 inhibitor-1’s action primarily involve the disruption of cancer cell metabolism. The buildup of metabolic intermediates and the reduction in essential products like NADH and aspartate lead to an increased susceptibility of cancer cells to apoptosis and other forms of cell death . This ultimately results in the inhibition of tumor growth .
Action Environment
The action, efficacy, and stability of GOT1 inhibitor-1 can be influenced by various environmental factors. For instance, the availability of glucose and other nutrients can impact the effectiveness of GOT1 inhibition . Additionally, the tumor microenvironment, characterized by hypoxia and nutrient deprivation, may also influence the compound’s action .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
GOT1-Inhibitor-1 wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Tryptamin-Derivate beteiligt sind. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung ein Derivat der Pentansäure ist und mehrere Schritte der organischen Synthese umfasst .
Industrielle Produktionsverfahren
Die industrielle Produktion von GOT1-Inhibitor-1 ist nicht umfassend dokumentiert, da er hauptsächlich für Forschungszwecke verwendet wird. Die Verbindung wird in der Regel in kleinen Mengen in spezialisierten Laboren hergestellt und noch nicht in großem industriellen Maßstab produziert .
Analyse Chemischer Reaktionen
Reaktionstypen
GOT1-Inhibitor-1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Sie kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.
Substitution: GOT1-Inhibitor-1 kann an Substitutionsreaktionen teilnehmen, insbesondere an seinen funktionellen Gruppen.
Häufige Reagenzien und Bedingungen
Zu den gängigen Reagenzien, die in den Reaktionen mit GOT1-Inhibitor-1 verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden in der Regel unter kontrollierten Laborbedingungen mit spezifischen Temperatur- und pH-Anforderungen durchgeführt .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von GOT1-Inhibitor-1 gebildet werden, hängen von der Art der Reaktion ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate liefern, während Substitutionsreaktionen zu substituierten Tryptamin-Derivaten führen können .
Wissenschaftliche Forschungsanwendungen
GOT1-Inhibitor-1 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Stoffwechselstudien: Die Verbindung wird verwendet, um die Rolle von GOT1 im Zellstoffwechsel zu untersuchen, insbesondere im Kontext der Proliferation von Krebszellen und des Redoxgleichgewichts.
Arzneimittelentwicklung: GOT1-Inhibitor-1 dient als Leitverbindung für die Entwicklung neuer therapeutischer Wirkstoffe, die GOT1 bei verschiedenen Krebsarten targeten.
Wirkmechanismus
GOT1-Inhibitor-1 wirkt, indem er die Fähigkeit des Enzyms stört, Transaminierungsreaktionen zu katalysieren, wodurch der Malat-Aspartat-Shuttle und nachfolgende Stoffwechselprozesse behindert werden. Wenn die GOT1-Aktivität gehemmt wird, erfahren Krebszellen einen Ansturm an Stoffwechselzwischenprodukten und eine Verringerung essentieller Produkte wie Nicotinamid-Adenin-Dinukleotid (NADH) und Aspartat . Diese Störung führt zu oxidativem Stress und reduzierter Zellproliferation, was sie zu einem wirksamen Werkzeug in der Krebsforschung macht .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Andere Tryptamin-Derivate: Verschiedene Tryptamin-basierte Verbindungen, die GOT1 hemmen und in ähnlichen Forschungskontexten verwendet werden.
Einzigartigkeit
GOT1-Inhibitor-1 ist einzigartig aufgrund seines nicht-kovalenten Bindungsmechanismus und seiner potenten inhibitorischen Wirkung auf GOT1 mit einem relativ niedrigen IC50-Wert. Dies macht es zu einem wertvollen Werkzeug, um die Stoffwechselwege zu untersuchen, die an der Proliferation von Krebszellen beteiligt sind, und um neue therapeutische Wirkstoffe zu entwickeln .
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-14-4-6-15(7-5-14)22-19(25)24-12-10-23(11-13-24)18-3-1-2-17-16(18)8-9-21-17/h1-9,21H,10-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVZKBOSNCHQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


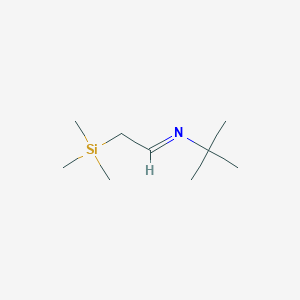
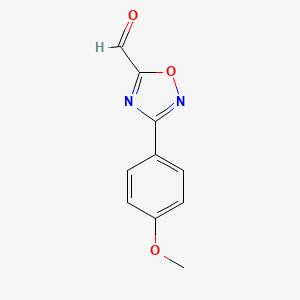
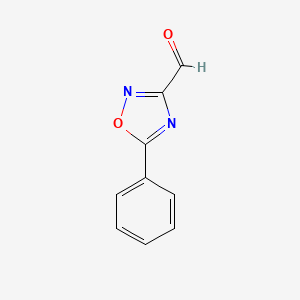

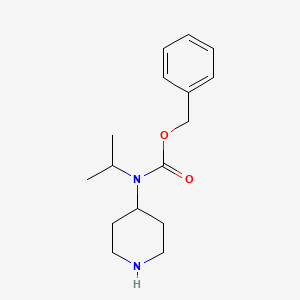
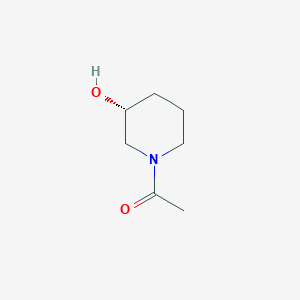

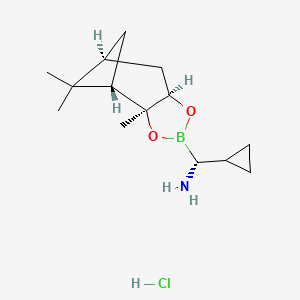
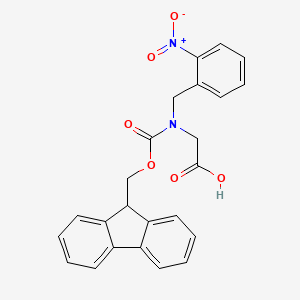
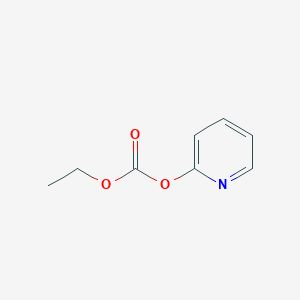
![6-Bromo-1,4-dioxaspiro[4.7]dodecane](/img/structure/B3281324.png)
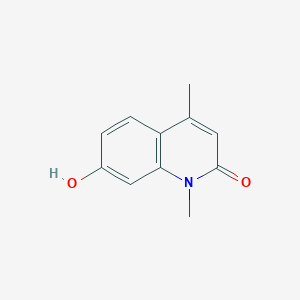
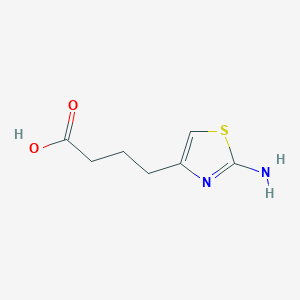
![3-{5-[(dimethylamino)sulfonyl]-1-methyl-1H-benzimidazol-2-yl}propanoic acid](/img/structure/B3281359.png)
